molecular formula C7H17O3P B070877 Methyl pentyl methylphosphonate CAS No. 170082-80-1

Methyl pentyl methylphosphonate

Cat. No.: B070877
CAS No.: 170082-80-1
M. Wt: 180.18 g/mol
InChI Key: BFVHKYLTFOSXEI-UHFFFAOYSA-N
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Description

Methyl pentyl methylphosphonate (MPMP) is an organophosphorus compound characterized by a phosphonate core with methyl and pentyl ester groups. Its structure, (CH₃)(C₅H₁₁)P(O)(OH), confers unique physicochemical properties, including moderate hydrophobicity and reactivity. Organophosphorus compounds like MPMP are studied for their interactions with enzymes such as acetylcholinesterase (AChE) and neuropathy target esterase (NTE), which are critical in neurotoxicity assessments .

Properties

CAS No.

170082-80-1

Molecular Formula

C7H17O3P

Molecular Weight

180.18 g/mol

IUPAC Name

1-[methoxy(methyl)phosphoryl]oxypentane

InChI

InChI=1S/C7H17O3P/c1-4-5-6-7-10-11(3,8)9-2/h4-7H2,1-3H3

InChI Key

BFVHKYLTFOSXEI-UHFFFAOYSA-N

SMILES

CCCCCOP(=O)(C)OC

Canonical SMILES

CCCCCOP(=O)(C)OC

Synonyms

Methyl pentyl methylphosphonate

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares MPMP with analogous organophosphorus esters, highlighting molecular formulas, weights, and key functional groups:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Methyl pentyl methylphosphonate C₇H₁₇O₃P 180.18 (estimated) Methyl, pentyl
Hexyl methylphosphonate C₇H₁₇O₃P 180.18 Methyl, hexyl
Ethyl methyl methylphosphonate C₄H₁₁O₃P 138.10 Methyl, ethyl
4-Methylpentyl methylphosphonofluoridate C₇H₁₆FO₂P 182.14 Methyl, 4-methylpentyl, fluorine
Benzyl methyl phenylphosphonate C₁₄H₁₅O₃P 262.24 Methyl, benzyl, phenyl

Key Observations :

  • Hydrophobicity : Longer alkyl chains (e.g., pentyl, hexyl) increase logP values, enhancing membrane permeability. Hexyl methylphosphonate is more hydrophobic than ethyl methyl methylphosphonate .

Enzyme Inhibition and Toxicity

Organophosphorus compounds inhibit AChE (linked to acute toxicity) and NTE (linked to delayed neurotoxicity, OPIDN). Evidence from analogs reveals critical trends:

Table 2: Enzyme Inhibition Selectivity and Toxicity
Compound Type ki(NTE)/ki(AChE) Ratio Acute Toxicity (LD₅₀) Neurotoxic Potential (OPIDN)
Short-chain (e.g., methyl, ethyl) Low (<1) High Low
Pentyl/hexyl derivatives High (>10) Moderate High
Fluorinated derivatives Moderate (~5) High Moderate

Mechanistic Insights :

  • Pentyl Derivatives : MPMP’s pentyl group enhances selectivity for NTE over AChE, as seen in pentyl-containing OPs. This increases OPIDN risk at sub-lethal doses .

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